N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4OS/c1-15-2-12-20(13-3-15)29-22(16-4-6-17(24)7-5-16)27-28-23(29)31-14-21(30)26-19-10-8-18(25)9-11-19/h2-13H,14H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZGPPUOAGKJAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443738-36-1 | |
| Record name | N-(4-CHLOROPHENYL)-2-{[5-(4-CHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound featuring a triazole ring and various functional groups that contribute to its potential biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C25H21ClN4O2S, with a molecular weight of approximately 476.98 g/mol. The structure includes:
- A triazole ring known for its diverse biological activities.
- Chlorophenyl and methylphenyl substituents that enhance interaction with biological targets.
- A sulfanyl group , which is often associated with increased reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Microbial Activity | Reference |
|---|---|---|
| 5-(4-chlorophenyl)-4H-1,2,4-triazole | Moderate activity against E. coli and Klebsiella pneumoniae | |
| This compound | Potential for broad-spectrum antimicrobial activity |
The mechanism of action typically involves the inhibition of specific enzymes that are crucial for microbial survival, such as cytochrome P450 enzymes involved in ergosterol biosynthesis .
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. A notable study demonstrated that related triazole compounds exhibited selective cytotoxicity against melanoma cells while sparing normal cells .
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, triazole derivatives have been reported to possess anti-inflammatory and analgesic properties. Studies indicate their potential in treating conditions such as pain and inflammation due to their ability to modulate biochemical pathways involved in these processes .
Case Studies
Several case studies highlight the biological efficacy of triazole derivatives:
- Antifungal Efficacy : A series of triazole derivatives were tested against fungal pathogens like Candida albicans, showing promising antifungal activity through inhibition of ergosterol biosynthesis .
- Cytotoxicity in Cancer Models : Research on similar compounds revealed significant cytotoxic effects against various cancer cell lines, suggesting a potential role in chemotherapy regimens .
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds containing the triazole ring, such as N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, exhibit significant antimicrobial properties.
Efficacy Against Microbial Strains
Studies have demonstrated the effectiveness of this compound against various bacterial strains. The presence of the sulfanyl group enhances its interaction with microbial enzymes.
Table 1: Antimicrobial Activity Comparison
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Enterococcus faecalis | 16 µg/mL |
| This Compound | Bacillus cereus | 8 µg/mL |
Anticancer Applications
The anticancer potential of this compound has been explored through various studies that assess its cytotoxic effects on cancer cell lines.
Efficacy Against Cancer Cell Lines
Recent studies have shown promising results against HepG2 liver cancer cells, with IC50 values indicating significant cytotoxicity.
Table 2: Anticancer Activity Against HepG2 Cell Line
| Compound | IC50 Value (µg/mL) | Toxicity (%) |
|---|---|---|
| Compound A | 16.782 | 1.19 |
| Compound B | 20.667 | 0.95 |
| This Compound | TBD | TBD |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features:
- Triazole Ring : Essential for biological activity; modifications can enhance or reduce efficacy.
- Sulfanyl Group : Increases reactivity towards biological targets.
- Chlorophenyl Substitution : Influences lipophilicity and binding affinity to target sites.
Antimicrobial Efficacy
A study highlighted that triazole derivatives exhibited effective antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups like chlorine was found to improve activity.
Cytotoxicity in Cancer Research
Investigations have assessed the cytotoxic effects of various triazole derivatives on cancer cell lines, establishing that specific modifications significantly impact their anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s analogs differ primarily in substituents on the triazole ring and the acetamide’s N-aryl group. Below is a comparative analysis:
Preparation Methods
Triazole Ring Formation via Cyclocondensation
The core 1,2,4-triazole ring is synthesized through a cyclocondensation reaction between thiosemicarbazide derivatives and appropriately substituted carbonyl compounds. A representative procedure involves:
- Reaction of 4-chlorophenyl thiosemicarbazide with 4-methylbenzaldehyde in refluxing ethanol.
- Cyclization catalyzed by phosphorous oxychloride (POCl₃) at 80°C for 6 hours.
- Isolation of the intermediate 3-mercapto-1,2,4-triazole derivative via vacuum filtration.
Critical parameters:
- Temperature control : Excessive heat (>100°C) leads to decomposition of the triazole intermediate.
- Stoichiometry : A 1:1.2 molar ratio of thiosemicarbazide to aldehyde optimizes yield.
Equation 1 :
$$
\text{Thiosemicarbazide} + \text{R-CHO} \xrightarrow[\text{POCl}3]{\Delta} \text{Triazole intermediate} + \text{H}2\text{O} \quad
$$
Sulfanyl Acetamide Coupling
The sulfanyl acetamide moiety is introduced through nucleophilic displacement:
- Activation of the triazole thiol : Treatment with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) generates a thiolate anion.
- Alkylation : Reaction with 2-chloro-N-(4-chlorophenyl)acetamide at room temperature for 12 hours.
Table 1 : Optimization of Coupling Conditions
| Parameter | Optimal Value | Yield Impact | Source |
|---|---|---|---|
| Solvent | DMF | +15% vs. THF | |
| Base | K₂CO₃ | +22% vs. NaOH | |
| Reaction Time | 12 h | Max yield | |
| Temperature | 25°C | Prevents hydrolysis |
Purification and Characterization
Crystallization Techniques
Final purification typically employs mixed-solvent systems:
- Chloroform/ethanol (1:1) : Produces prismatic crystals suitable for X-ray diffraction.
- Methanol/water gradient : Removes unreacted starting materials (<0.5% impurities).
Critical observation : Slow evaporation at 4°C improves crystal lattice integrity compared to rapid cooling.
Spectroscopic Confirmation
Table 2 : Key Spectroscopic Signatures
| Technique | Characteristic Signal | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 2.38 (s, 3H, CH₃), 4.21 (s, 2H, SCH₂) | |
| IR (KBr) | 1654 cm⁻¹ (C=O), 1245 cm⁻¹ (C-S) | |
| HRMS | m/z 541.1 [M+H]⁺ (calc. 541.07) |
Industrial Scalability Challenges
Continuous Flow Synthesis
Recent advancements adapt batch processes to continuous systems:
- Microreactor setup : Reduces reaction time from 12 h to 45 min through enhanced mass transfer.
- In-line purification : Combines reaction and crystallization modules for automated processing.
Key limitation : High viscosity of DMF-based reaction mixtures necessitates specialized pumping systems.
Comparative Analysis of Synthetic Methods
Table 3 : Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Source |
|---|---|---|---|---|
| Classical stepwise | 67 | 98.5 | Low | |
| One-pot | 72 | 97.2 | Moderate | |
| Continuous flow | 85 | 99.1 | High |
Q & A
Q. How to design derivatives with improved pharmacokinetic profiles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
